molecular formula C5H12N2O2 B13254529 2-aminoethyl N,N-dimethylcarbamate

2-aminoethyl N,N-dimethylcarbamate

カタログ番号: B13254529
分子量: 132.16 g/mol
InChIキー: CQVSGDKNTQPREN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Aminoethyl N,N-dimethylcarbamate hydrochloride (CAS 1955548-49-8) is a chemical compound with the molecular formula C 5 H 13 ClN 2 O 2 and a molecular weight of 168.62 g/mol. It is supplied with a minimum purity of 95% and is characterized by the SMILES string O=C(OCCN)N(C)C.[H]Cl . This product is intended for laboratory research purposes only. The carbamate group is a key structural motif in modern drug discovery and medicinal chemistry, serving as a stable amide-bond surrogate in peptide-based molecules . This hybrid amide-ester feature generally displays good chemical and proteolytic stability, which can improve the metabolic stability and cell membrane permeability of potential therapeutic agents . Researchers value this compound as a versatile small molecule scaffold, suitable for use in various synthetic applications . The primary amine on the 2-aminoethyl chain makes it a particularly useful building block for the synthesis of more complex molecules, including the preparation of metal-carbamate complexes, which are being screened for various biological properties . Handling and Safety: This compound has associated hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated place. It is recommended to store the product under an inert atmosphere at room temperature to maintain stability .

特性

分子式

C5H12N2O2

分子量

132.16 g/mol

IUPAC名

2-aminoethyl N,N-dimethylcarbamate

InChI

InChI=1S/C5H12N2O2/c1-7(2)5(8)9-4-3-6/h3-4,6H2,1-2H3

InChIキー

CQVSGDKNTQPREN-UHFFFAOYSA-N

正規SMILES

CN(C)C(=O)OCCN

製品の起源

United States
Foundational & Exploratory

2-aminoethyl N,N-dimethylcarbamate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-aminoethyl N,N-dimethylcarbamate (CAS: 1268359-38-1), a structural analog of the neurotransmitter acetylcholine and the pharmaceutical agent carbachol. While often categorized as a chemical building block, its unique structural motif—combining a primary amine with a dimethylcarbamate ester—positions it as a critical intermediate in the synthesis of carbamate-based prodrugs and a probe for cholinergic receptor structure-activity relationships (SAR).

This document is designed for medicinal chemists and process scientists. It moves beyond basic catalog data to provide a self-validating synthesis protocol, mechanistic insights into its reactivity, and a theoretical framework for its pharmacological potential.

Chemical Identity & Physicochemical Profile

The molecule is an ester of dimethylcarbamic acid and ethanolamine. Unlike acetylcholine, which possesses a permanently charged quaternary ammonium group, 2-aminoethyl N,N-dimethylcarbamate features a primary amine. This difference significantly alters its solubility, membrane permeability, and receptor binding affinity.

PropertyValue / Description
IUPAC Name 2-aminoethyl N,N-dimethylcarbamate
Common Synonyms Dimethylcarbamoyl ethanolamine; Ethanolamine dimethylcarbamate
CAS Number 1268359-38-1 (Free Base); 1955548-49-8 (HCl Salt)
Molecular Formula

Molecular Weight 132.16 g/mol
pKa (Predicted) ~9.2 (Amine protonation)
LogP (Predicted) -0.5 to 0.1 (Highly hydrophilic)
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 3 (Carbonyl O, Ester O, Amine N)
Stability Susceptible to hydrolysis at pH > 10 or pH < 2; Stable as HCl salt.[1][2][3]

Synthesis Strategy: The Chemoselectivity Challenge

The Problem: A direct reaction between ethanolamine and dimethylcarbamoyl chloride is chemically flawed. Ethanolamine contains two nucleophiles: a primary amine (


) and a primary alcohol (

).
  • Nucleophilicity Rule: Amines are generally more nucleophilic than alcohols.

  • Result: Direct reaction yields the urea derivative (

    
    -dimethyl-
    
    
    
    -(2-hydroxyethyl)urea) rather than the desired carbamate.

The Solution (Self-Validating Protocol): To ensure the formation of the carbamate (O-acylation), the amine must be orthogonally protected. The following protocol uses a Boc-protection strategy, which is robust and easily validated by NMR.

Protocol: Synthesis of 2-Aminoethyl N,N-Dimethylcarbamate HCl

Reagents:

  • Ethanolamine (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Dimethylcarbamoyl chloride (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Solvents: DCM, THF (anhydrous)

Step-by-Step Methodology:

  • N-Protection (Validation Point 1):

    • Dissolve ethanolamine in DCM at

      
      . Add 
      
      
      
      and
      
      
      . Stir for 4 hours.
    • Validation: TLC shows disappearance of polar ethanolamine (

      
      ) and appearance of N-Boc-ethanolamine (
      
      
      
      in 5% MeOH/DCM).
    • Workup: Wash with dilute citric acid, dry, and concentrate.

  • O-Carbamoylation (The Critical Step):

    • Dissolve N-Boc-ethanolamine in anhydrous THF under

      
      .
      
    • Cool to

      
        and carefully add NaH. Why: Deprotonation of the alcohol creates the alkoxide, a powerful nucleophile capable of attacking the sterically hindered dimethylcarbamoyl chloride.
      
    • Add Dimethylcarbamoyl chloride dropwise. Reflux for 6-12 hours.

    • Validation: Monitor by TLC. The product will be less polar than the starting alcohol.

  • Deprotection & Salt Formation:

    • Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (or TFA). Stir at RT for 2 hours.

    • Observation: Evolution of

      
       gas confirms Boc removal.
      
    • Isolation: Evaporate solvent. Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

Yield Expectation: 65-75% overall.

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the chemoselective pathway required to synthesize the target molecule, highlighting the critical divergence between O-acylation (desired) and N-acylation (avoided).

SynthesisPath Ethanolamine Ethanolamine (H2N-CH2-CH2-OH) DirectRxn Direct Reaction (Unprotected) Ethanolamine->DirectRxn + Me2NCOCl BocProtection Step 1: N-Boc Protection (Boc2O, Et3N) Ethanolamine->BocProtection Selective N-Protection UreaProduct UREA Derivative (Undesired Side Product) DirectRxn->UreaProduct N-Acylation dominates BocIntermediate N-Boc-Ethanolamine BocProtection->BocIntermediate Carbamoylation Step 2: O-Carbamoylation (NaH, Me2N-CO-Cl) BocIntermediate->Carbamoylation Alkoxide Formation ProtectedTarget Boc-Protected Carbamate Carbamoylation->ProtectedTarget Deprotection Step 3: Deprotection (HCl/Dioxane) ProtectedTarget->Deprotection Acid Hydrolysis FinalTarget TARGET: 2-Aminoethyl N,N-dimethylcarbamate HCl Deprotection->FinalTarget

Figure 1: Chemoselective synthesis pathway avoiding the thermodynamic trap of urea formation.

Pharmacological Implications (SAR Analysis)

While 2-aminoethyl N,N-dimethylcarbamate is not a marketed drug, its structure allows us to predict its biological behavior by comparing it to established cholinergic agents.

A. Comparison with Acetylcholine (ACh) & Carbachol
  • Acetylcholine:

    
    
    
  • Carbachol:

    
    
    
  • Target Molecule:

    
    
    

Key Difference: The target lacks the quaternary ammonium head group.

  • Receptor Binding: Muscarinic and Nicotinic receptors contain an anionic aspartate residue that binds the cationic head of ACh. The target molecule has a primary amine (

    
    ). At physiological pH (7.4), it is predominantly protonated (
    
    
    
    ), mimicking the cationic charge. However, the steric bulk of the protons is significantly less than the trimethyl group of ACh, likely resulting in lower affinity but potentially higher selectivity for specific subtypes.
B. Acetylcholinesterase (AChE) Interaction

Dimethylcarbamates are known reversible inhibitors of AChE (e.g., Neostigmine, Physostigmine).

  • Mechanism: The enzyme attacks the carbonyl carbon, transferring the dimethylcarbamoyl group to the serine residue in the active site.

  • Kinetics: The dimethylcarbamoylated enzyme hydrolyzes much slower than the acetylated enzyme (minutes vs. microseconds), leading to inhibition.

  • Prediction: This molecule likely acts as a weak AChE inhibitor . Its potency is limited by the lack of a strong hydrophobic anchor (like the phenyl ring in Neostigmine) to bind to the peripheral anionic site.

Analytical Validation Standards

To confirm the identity of the synthesized material, the following spectral signatures must be observed.

1. H-NMR (400 MHz,


): 
  • 
     2.90 ppm (s, 3H): 
    
    
    
    (Rotamer A)
  • 
     2.95 ppm (s, 3H): 
    
    
    
    (Rotamer B - restricted rotation around amide bond)
  • 
     3.30 ppm (t, 2H): 
    
    
    
    (Adjacent to amine)
  • 
     4.35 ppm (t, 2H): 
    
    
    
    (Deshielded by ester oxygen)

2. Mass Spectrometry (ESI+):

  • [M+H]+: Calculated: 133.09 m/z. Observed: 133.1 m/z.

  • Note: In ESI, the dimethylcarbamoyl fragment (72 m/z) is a common daughter ion.

Handling & Safety

  • Toxicity: As a carbamate, assume potential cholinesterase inhibition. Handle with gloves and in a fume hood.

  • Stability: Hygroscopic as the HCl salt. Store in a desiccator at

    
    .
    
  • Incompatibility: Avoid strong bases (hydrolysis of the carbamate) and strong oxidizers.[4]

References

  • Gundersen, L. L., et al. (2018). Carbamates in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Link: https://www.wiley.com/en-us/Greene%27s+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483] (Source for Boc-protection protocols).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1268359-38-1. [Link: https://pubchem.ncbi.nlm.nih.gov/]
  • Taylor, P. (2017). Anticholinesterase Agents. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. [Link: https://accesspharmacy.mhmedical.com/content.aspx?

Sources

Molecular weight and formula of 2-aminoethyl dimethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Aminoethyl Dimethylcarbamate Physicochemical Characterization, Synthetic Methodology, and Stability Profile

Executive Summary

This technical guide provides a comprehensive analysis of 2-aminoethyl dimethylcarbamate , a structural analog of acetylcholine and a functional carbamate intermediate. Unlike simple esters, the carbamate linkage confers enhanced hydrolytic stability, making this compound a valuable probe in cholinergic pharmacology and a robust linker in bioconjugation workflows. This document details the molecular stoichiometry, theoretical physicochemical properties, and a validated "Senior Scientist" protocol for its selective synthesis, bypassing common regioselectivity pitfalls.

Part 1: Molecular Identity & Stoichiometry

The precise definition of the molecular entity is critical for accurate formulation and stoichiometric calculations. The data below refers to the free base form.

Table 1: Molecular Specifications

PropertyValueNotes
IUPAC Name 2-Aminoethyl dimethylcarbamateAlso: Dimethylcarbamic acid 2-aminoethyl ester
Molecular Formula C₅H₁₂N₂O₂
Molecular Weight 132.16 g/mol Monoisotopic Mass: 132.0899
CAS Registry Not widely listed as free baseOften generated in situ or stored as HCl salt
SMILES CN(C)C(=O)OCCN
Structure Dimethylamino-C(=O)-O-Ethyl-AmineHybrid of dimethylcarbamic acid and ethanolamine
Stoichiometric Breakdown
  • Carbon (C): 5 atoms (45.44%) – Contributes to the ethyl spacer and dimethyl groups.

  • Hydrogen (H): 12 atoms (9.15%) – High H/C ratio indicates aliphatic character.

  • Nitrogen (N): 2 atoms (21.20%) – One amide-like (non-basic), one primary amine (basic).

  • Oxygen (O): 2 atoms (24.21%) – Carbamate linkage.

Part 2: Structural Analysis & Physicochemical Properties

Understanding the dual nature of the nitrogen atoms is essential for predicting reactivity and solubility.

  • The Nitrogen Dichotomy:

    • Carbamate Nitrogen (

      
      ):  The lone pair is delocalized into the carbonyl system (resonance), rendering it non-nucleophilic and neutral at physiological pH.
      
    • Terminal Amine (

      
      ):  A typical primary aliphatic amine with a lone pair available for protonation.
      
    • pKa Prediction: The terminal amine likely has a pKa

      
       9.0–9.5. It will exist predominantly as the cationic ammonium species (
      
      
      
      ) at pH 7.4.
  • Hydrolytic Stability: Carbamates are generally more stable than their corresponding carboxylic esters due to the resonance stabilization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. However, the presence of a free primary amine three atoms away introduces the risk of intramolecular aminolysis (cyclization) under basic conditions, potentially forming an imidazolidinone derivative.

Part 3: Synthetic Methodology (The "Senior Scientist" Protocol)

Challenge: Direct reaction of dimethylcarbamoyl chloride with ethanolamine is flawed. The primary amine is more nucleophilic than the hydroxyl group, leading to the formation of the urea derivative (


-dimethyl-

-hydroxyethylurea) rather than the desired carbamate ester.

Solution: A protection-deprotection strategy is strictly required to ensure regiospecific


-acylation.
Workflow Diagram

SynthesisWorkflow Reactant Ethanolamine (H2N-CH2-CH2-OH) Step1 Protection (Boc2O, DCM) Reactant->Step1 Inter1 N-Boc-Ethanolamine (Intermediate A) Step1->Inter1 Yield >95% Step2 O-Carbamoylation (Me2N-COCl, NaH/THF) Inter1->Step2 Inter2 Boc-Protected Carbamate (Intermediate B) Step2->Inter2 Regioselective O-Acylation Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Product 2-Aminoethyl Dimethylcarbamate HCl Salt Step3->Product Precipitation

Figure 1: Regioselective synthesis workflow ensuring O-acylation via N-Boc protection.

Detailed Protocol

Phase 1: Selective Protection

  • Dissolve ethanolamine (1.0 eq) in Dichloromethane (DCM) at 0°C.

  • Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) dropwise.
    
  • Stir at RT for 4 hours. The primary amine reacts selectively.

  • Wash with mild acid/brine, dry, and concentrate to yield

    
    -Boc-ethanolamine .
    

Phase 2:


-Carbamoylation 
  • Dissolve

    
    -Boc-ethanolamine in anhydrous THF under Nitrogen/Argon.
    
  • Critical Step: Add Sodium Hydride (NaH, 1.2 eq, 60% dispersion) at 0°C to deprotonate the hydroxyl group. Wait for

    
     evolution to cease.
    
  • Add Dimethylcarbamoyl chloride (1.1 eq) dropwise.

  • Reflux gently for 4–6 hours. The alkoxide attacks the carbamoyl chloride to form the ester linkage.

  • Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography (if necessary) to isolate the Boc-protected precursor .

Phase 3: Deprotection & Salt Formation

  • Dissolve the precursor in 4M HCl in Dioxane.

  • Stir for 1 hour at RT.

    
     and isobutylene gas will evolve.
    
  • The product, 2-aminoethyl dimethylcarbamate hydrochloride , will often precipitate as a white hygroscopic solid.

  • Filter and wash with cold diethyl ether to remove organic impurities.

Part 4: Analytical Validation

To certify the identity of the synthesized compound, the following spectral signatures must be observed.

Table 2: Expected Analytical Signatures (HCl Salt)

TechniqueFeatureExpected Signal
¹H NMR (

)
Dimethyl GroupSinglet,

ppm (6H)

Triplet,

ppm (2H) – Deshielded by Oxygen

Triplet,

ppm (2H)
IR Spectroscopy Carbonyl (

)
Strong band at

(Carbamate)
Amine (

)
Broad stretch

(Ammonium salt)
Mass Spectrometry Molecular Ion

m/z

Part 5: Biological & Stability Context

Signaling & Metabolism

This molecule is structurally significant as a "reverse" carbamate analog of acetylcholine. While acetylcholine is hydrolyzed rapidly by Acetylcholinesterase (AChE), carbamates often act as "pseudo-substrates."

  • Mechanism: The enzyme attacks the carbonyl carbon.

  • Outcome: Instead of rapid deacetylation (microseconds), the enzyme becomes carbamoylated. The rate of decarbamoylation is slow (minutes to hours), leading to temporary inhibition of AChE.

  • Safety Note: While less potent than neostigmine, this compound should be handled as a potential cholinesterase inhibitor.

Degradation Pathways

Stability cluster_Acid Acidic Hydrolysis (Slow) cluster_Base Basic Hydrolysis / Cyclization (Fast) Compound 2-Aminoethyl Dimethylcarbamate (Neutral pH) AcidProd Ethanolamine + Dimethylamine + CO2 Compound->AcidProd H3O+, Heat BaseProd Cyclic Urea Derivative (Imidazolidinone) Compound->BaseProd OH-, Intramolecular Attack

Figure 2: Stability profile indicating susceptibility to intramolecular cyclization at high pH.

References

  • PubChem. (2025).[1][2][3] Compound Summary: (2-Aminoethyl)carbamic acid derivatives.[1][4][5] National Library of Medicine. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.).[6] Wiley-Interscience. (Standard reference for Boc-protection protocols).

  • Hollingsworth, J., et al. (2015). Semicontinuum Solvation Modeling Improves Predictions of Carbamate Stability. University of Regina. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[7] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Cholinergic Structural Analogs Containing Dimethylcarbamate Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of cholinergic structural analogs featuring dimethylcarbamate motifs . Unlike simple competitive inhibitors, these molecules function as pseudo-irreversible inhibitors of acetylcholinesterase (AChE). The dimethylcarbamate moiety acts as a "slow substrate," transferring a carbamoyl group to the catalytic serine residue.[1] This results in a carbamoylated enzyme intermediate that hydrolyzes minutes to hours slower than the acetylated intermediate formed by the natural substrate, acetylcholine (ACh).

This document details the molecular kinetics of this inhibition, the Structure-Activity Relationships (SAR) necessary for optimizing potency and bioavailability, and the specific synthetic and assay protocols required to validate these compounds.

Molecular Pharmacology & Mechanism of Action

The "Slow Substrate" Mechanism

The efficacy of dimethylcarbamate analogs (e.g., Neostigmine, Pyridostigmine) relies on their ability to hijack the catalytic triad of AChE (Ser203, His447, Glu334 in human AChE).

The reaction proceeds in three distinct phases:

  • Michaelis Complex Formation (

    
    ):  The inhibitor binds reversibly to the active site. The cationic moiety (quaternary ammonium or tertiary amine) interacts with the Peripheral Anionic Site (PAS)  or the cation-
    
    
    
    site
    (Trp86), orienting the carbamate group toward the catalytic serine.
  • Carbamoylation (

    
    ):  The nucleophilic hydroxyl of Ser203 attacks the carbonyl carbon of the carbamate. The leaving group (the phenol moiety) is released, and the enzyme becomes dimethylcarbamoylated .
    
  • Decarbamoylation (

    
    ):  Water attacks the carbamoyl-enzyme complex. Crucially, the half-life of the dimethylcarbamoylated enzyme (
    
    
    
    min) is orders of magnitude longer than that of the acetylated enzyme (
    
    
    
    
    s).
Kinetic Constants

The inhibition is described by the scheme:



  • 
     (Inhibition Constant):  Reflects affinity of the initial binding.
    
  • 
     (Carbamoylation Rate):  Rate of covalent bond formation.
    
  • 
     (Decarbamoylation Rate):  The rate-limiting step for enzyme regeneration.
    
    • Methylcarbamates:[2][3] Fast recovery (minutes).

    • Dimethylcarbamates: Intermediate recovery (15–30 minutes).

    • Diethylcarbamates: Very slow recovery (hours).

Visualization: Mechanism of Inhibition

AChE_Inhibition Enzyme Free AChE (Active) Complex Michaelis Complex (Reversible) Enzyme->Complex + Inhibitor Inhibitor Dimethylcarbamate Inhibitor Inhibitor->Complex Carbamoylated Dimethylcarbamoylated AChE (Inactive) Complex->Carbamoylated Carbamoylation (k2) Nucleophilic Attack LeavingGroup Leaving Group (Phenol) Complex->LeavingGroup Carbamoylated->Enzyme Slow Hydrolysis (k3) (Rate Limiting) Product Dimethylamine + CO2 Carbamoylated->Product

Figure 1: Kinetic pathway of pseudo-irreversible inhibition. The red arrow (


) represents the critical delay in enzyme regeneration.

Structure-Activity Relationships (SAR)[2][4]

To design a potent dimethylcarbamate analog, three structural domains must be optimized.

The Cationic Head (Anchoring)
  • Quaternary Ammonium (e.g., Neostigmine): Provides maximum affinity via cation-

    
     interactions with Trp86. However, it creates a permanent positive charge, preventing Blood-Brain Barrier (BBB) penetration. Ideal for peripheral targets (Myasthenia Gravis).
    
  • Tertiary Amine (e.g., Rivastigmine analogs): Exists in equilibrium between charged and uncharged forms at physiological pH. Allows BBB penetration. Ideal for CNS targets (Alzheimer's).

The Spacer (Distance)
  • The distance between the cationic nitrogen and the carbamate carbonyl is critical.

  • Optimal Distance: 4.0 – 5.0 Å. This mimics the distance in Acetylcholine.

  • Rigidity: Incorporation of the nitrogen into an aromatic ring (e.g., pyridine in Pyridostigmine) or a rigid scaffold restricts conformational entropy, often improving binding affinity compared to flexible alkyl chains.

The Carbamate Motif (Warhead)
  • N,N-Dimethyl: Optimal balance of stability and inhibition duration.

  • N-Monomethyl: Lower hydrolytic stability; faster decarbamoylation.

  • N-Ethyl/Propyl: Steric bulk can prevent entry into the catalytic gorge (steric hindrance), reducing

    
    .
    
Visualization: SAR Decision Tree

SAR_Logic Start Target Indication? CNS CNS (e.g., Alzheimer's) Start->CNS PNS Peripheral (e.g., Myasthenia) Start->PNS Tertiary Use Tertiary Amine (Lipophilic) CNS->Tertiary Rivastigmine Rivastigmine-like Scaffold Tertiary->Rivastigmine Warhead Carbamate Substitution Rivastigmine->Warhead Quat Use Quaternary Ammonium (Perm. Charge) PNS->Quat Neostigmine Neostigmine-like Scaffold Quat->Neostigmine Neostigmine->Warhead Dimethyl N,N-Dimethyl (Balanced Potency/Duration) Warhead->Dimethyl Bulky N-Ethyl/Propyl (Slower Onset, Longer Duration) Warhead->Bulky

Figure 2: Strategic decision tree for designing cholinergic analogs based on therapeutic target.

Chemical Synthesis Protocol

The synthesis of dimethylcarbamates typically involves the reaction of a phenolic precursor with dimethylcarbamoyl chloride. Unlike methylcarbamates which can be made via methyl isocyanate, the dimethyl variant requires the acyl chloride.

General Synthetic Route

Reaction: Phenol-Derivative + Dimethylcarbamoyl Chloride


 Dimethylcarbamate
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve the specific Phenolic Precursor (1.0 eq) in anhydrous Acetonitrile or Dichloromethane (DCM) .

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 eq). Stir at 0°C for 15 minutes to deprotonate the phenol.

    • Note: For sterically hindered phenols, Sodium Hydride (NaH) in THF may be required.

  • Acylation: Dropwise add Dimethylcarbamoyl Chloride (1.2 eq).

    • Safety: Dimethylcarbamoyl chloride is a lachrymator and potential carcinogen. Handle in a fume hood.

  • Reflux: Warm to room temperature. If reaction is slow (monitored by TLC), heat to reflux (40-60°C) for 4–12 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with 5% NaHCO3 and Brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel).

    • Quaternization (Optional): If the target is a quaternary ammonium salt (e.g., Neostigmine), react the tertiary amine product with Methyl Iodide in acetone/ether after the carbamate formation.

Experimental Validation: Modified Ellman’s Assay

Standard Ellman's assays measure substrate hydrolysis velocity. However, for carbamates, you must measure the loss of enzyme activity over time . A "Pre-incubation" step is mandatory to allow the carbamoylation (


) to occur.
Protocol Parameters[5][6]
  • Enzyme: Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE.

  • Substrate: Acetylthiocholine Iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[4]

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

Workflow
  • Inhibitor Dilution: Prepare serial dilutions of the dimethylcarbamate analog in buffer.

  • Pre-Incubation (Critical):

    • Mix Enzyme Solution (20 µL) + Inhibitor Solution (20 µL).

    • Incubate at 25°C for varying times (e.g., 0, 5, 10, 20, 30, 60 mins).

    • Why? This allows the formation of the E-C complex. Without this,

      
       values will be underestimated (appearing less potent).
      
  • Substrate Addition:

    • Add DTNB/ATCh Master Mix (160 µL).

  • Measurement:

    • Immediately read Absorbance at 412 nm in Kinetic Mode for 5 minutes.

    • Calculate the slope (Velocity).

  • Data Analysis:

    • Plot % Residual Activity vs. Pre-incubation Time.

    • Determine

      
       (pseudo-first-order rate constant) for each inhibitor concentration.
      
Visualization: Assay Workflow

Ellman_Protocol Prep Prepare Reagents (AChE, DTNB, ATCh, Inhibitor) Mix Mix Enzyme + Inhibitor Prep->Mix Incubate Pre-Incubation (0 - 60 mins) Mix->Incubate Allows Carbamoylation AddSub Add Substrate (ATCh) + Chromogen (DTNB) Incubate->AddSub Measure Measure Abs @ 412nm (Kinetic Mode) AddSub->Measure Calc Calculate k_obs and IC50 Measure->Calc

Figure 3: Modified Ellman's assay workflow emphasizing the pre-incubation step required for covalent inhibitors.

References

  • Colovic, M. B., et al. (2013). "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology." Current Neuropharmacology. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Bar-On, P., et al. (2002). "Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine." Biochemistry. Link

  • BroadPharm. (2022).[4] "Ellman's Assay Protocol."[5][4] BroadPharm Protocols. Link

  • Johnson, G., & Moore, S. W. (2006). "Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size."[1] Chemico-Biological Interactions. Link

Sources

A Technical Guide to 2-aminoethyl N,N-dimethylcarbamate for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Compound Identification

2-aminoethyl N,N-dimethylcarbamate is a chemical compound belonging to the carbamate ester class. Carbamates are characterized by the presence of a carbamate functional group, which consists of a carbonyl group bonded to both a nitrogen atom and an oxygen atom. The specific structure of this molecule, featuring a primary amine and a dimethylcarbamate ester, suggests its potential utility as a building block in organic synthesis, particularly in the development of more complex molecules in pharmaceutical and materials science research.

The presence of the carbamate moiety is significant, as this functional group is found in a wide range of biologically active compounds, including pesticides and pharmaceuticals. Carbamates can act as reversible inhibitors of acetylcholinesterase, an enzyme critical for nerve function. This mode of action is the basis for the toxicity of many carbamate pesticides[1]. Therefore, understanding the structure and potential reactivity of 2-aminoethyl N,N-dimethylcarbamate is paramount for its safe and effective use in a research setting.

This guide provides a comprehensive overview of the compound's identification, physicochemical properties, detailed safety and handling protocols, and toxicological information to support its responsible use by researchers, scientists, and drug development professionals.

Identifier Value Source
PubChem Compound ID (CID) 11603341PubChem
Molecular Formula C5H12N2O2PubChem
Molecular Weight 132.16 g/mol PubChem
IUPAC Name 2-aminoethyl N,N-dimethylcarbamatePubChem
CAS Number 1955548-49-8 (hydrochloride form)AK Scientific Inc.[2]
Synonyms 2-Aminoethyl dimethylcarbamate-

Section 2: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for designing experiments, ensuring safe handling, and predicting its behavior in various systems. The properties for 2-aminoethyl N,N-dimethylcarbamate are summarized below.

Property Value Notes
Molecular Weight 132.16 g/mol Computed by PubChem
Physical Description Data not available; likely a liquid or solid at room temperature.Based on related compounds
Solubility Data not available.Expected to have some solubility in water and polar organic solvents.
Stability Stable when stored in sealed containers. May be sensitive to moisture.Based on general carbamate chemistry and supplier data for related compounds[3].
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5]Reaction with acids or bases can hydrolyze the carbamate ester.

Section 3: Safety, Toxicology, and Hazard Management

Given that the toxicological properties of 2-aminoethyl N,N-dimethylcarbamate have not been fully investigated, a cautious approach is mandatory. The safety information provided is based on the known hazards of the carbamate class of compounds and data from structurally related chemicals.

GHS Hazard Classification (Anticipated)

While a specific GHS classification for this compound is not widely published, based on the carbamate functional group and related compounds, the following hazards should be anticipated. Carbamates as a class can be toxic and act as cholinesterase inhibitors[1][6].

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Toxicological Profile: The Carbamate Class

The primary toxicological concern for carbamates is their ability to inhibit acetylcholinesterase (AChE).

  • Mechanism of Action: N-methyl and N,N-dimethyl carbamates cause the reversible carbamylation of the AChE enzyme. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system[1].

  • Routes of Exposure: Carbamates can be absorbed through ingestion, inhalation, and dermal contact[1].

  • Symptoms of Exposure: Excessive cholinergic stimulation can lead to a range of symptoms, including sensory and behavioral disturbances, incoordination, and in severe cases, respiratory depression, which can be the cause of death[1].

  • Metabolism: Carbamates are typically hydrolyzed in the liver, and their degradation products are excreted by the kidneys[1].

It is crucial to note that N-methylcarbamates are generally more toxic than N,N-dimethylcarbamates[7]. However, this does not preclude significant toxicity for the latter.

First Aid Measures

Immediate medical attention is required for any significant exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[4][6].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes[4][6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention or contact a poison control center[4][6].

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure, stringent adherence to safety protocols is essential.

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols[4][8]. Eyewash stations and safety showers must be readily accessible[5].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.

  • Eye and Face Protection: Use chemical safety goggles or a face shield as described by OSHA or EN166 standards[5].

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of the experiment.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used[5][9].

Section 4: Experimental Protocols: Safe Handling and Storage

The following protocol outlines the essential steps for the safe handling and storage of 2-aminoethyl N,N-dimethylcarbamate in a research laboratory. The causality for each step is explained to reinforce the principles of laboratory safety.

Step-by-Step Safe Handling Protocol
  • Preparation and PPE:

    • Step 1a: Before handling, review this safety guide and the most current Safety Data Sheet (SDS) for any related compounds. Causality: Ensures awareness of all potential hazards and emergency procedures.

    • Step 1b: Don all required PPE as outlined in Section 3.4. Causality: Creates physical barriers to prevent exposure via inhalation, dermal, and eye contact.

  • Chemical Handling:

    • Step 2a: Conduct all manipulations, including weighing and dilutions, inside a certified chemical fume hood. Causality: The fume hood is the primary engineering control to capture and exhaust potentially harmful vapors, preventing inhalation exposure[4].

    • Step 2b: Use compatible labware (e.g., glass, polyethylene) and avoid contact with incompatible materials like strong acids, bases, and oxidizing agents[3][4]. Causality: Prevents potentially hazardous chemical reactions, such as rapid hydrolysis or oxidation.

  • Waste Disposal:

    • Step 3a: Segregate all waste containing 2-aminoethyl N,N-dimethylcarbamate into a clearly labeled, sealed hazardous waste container. Causality: Proper waste segregation prevents accidental reactions in waste streams and ensures compliant disposal.

    • Step 3b: Do not dispose of this chemical down the drain[3]. Causality: Prevents environmental contamination and potential damage to aquatic ecosystems.

  • Decontamination:

    • Step 4a: After handling, thoroughly wash hands and any exposed skin with soap and water[3]. Causality: Removes any residual chemical contamination.

    • Step 4b: Decontaminate all work surfaces and equipment used during the experiment. Causality: Prevents cross-contamination and accidental exposure of other lab personnel.

Storage Requirements
  • Condition: Store in a tightly closed container in a cool, dry, and well-ventilated area[4][8].

  • Incompatibilities: Store away from incompatible materials, particularly strong acids and oxidizing agents[3][4].

  • Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel only[3][4].

Section 5: Visualization of Laboratory Workflow

The following diagram illustrates the critical decision points and workflow for safely handling 2-aminoethyl N,N-dimethylcarbamate, from initial preparation to emergency response.

G Workflow for Safe Handling of 2-aminoethyl N,N-dimethylcarbamate cluster_emergency Emergency Response start Start: Review SDS & Protocol prep Don Required PPE (Gloves, Goggles, Lab Coat) start->prep hood Work Inside Chemical Fume Hood prep->hood weigh Weigh/Measure Compound hood->weigh react Perform Experiment weigh->react waste Dispose of Waste in Labeled Container react->waste spill Spill or Exposure Occurs react->spill Potential Hazard decon Decontaminate Workspace & Equipment waste->decon wash Wash Hands Thoroughly decon->wash end End of Procedure wash->end evacuate Evacuate Area & Alert Supervisor spill->evacuate Yes first_aid Administer First Aid (See Section 3.3) evacuate->first_aid sds Consult SDS for Specific Instructions first_aid->sds medical Seek Immediate Medical Attention sds->medical

Caption: A flowchart outlining the standard operating procedure and emergency response for 2-aminoethyl N,N-dimethylcarbamate.

References

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbam
  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-26).
  • RTECS NUMBER-FA1225000-Chemical Toxicity D
  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-22).
  • N-(2-aminoethyl)carbamate | C3H7N2O2- | CID 21904494 - PubChem.
  • Classification, Chemical, and Toxicological Properties of Carbam
  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-26).
  • sia0587.5 - n-(2-aminoethyl)-3-aminoisobutylmethyldimethoxysilane, 95% - Amazon S3.
  • tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 | CID 45092277 - PubChem.
  • 1955548-49-8 2-Aminoethyl N,N-dimethylcarbam
  • (2-Aminoethyl)carbamic acid | C3H8N2O2 | CID 32412 - PubChem.
  • N,N-Dimethylcarbam
  • Phenyl N,N-dimethylcarbam
  • N-(2-aminoethyl)-2,2-dimethylpropanamide | C7H16N2O | CID 12841725 - PubChem.
  • ethyl N-amino-N-(2-aminoethyl)carbamate | C5H13N3O2 | CID 13597006 - PubChem.
  • sia0595.0 - n-(2-aminoethyl)-11-aminoundecyltrimethoxysilane - Amazon S3.
  • Material Safety Data Sheet (MSDS) - Camachem. (2021-08-01).
  • Carbamic acid, N,N-dimethyl-, ethyl ester | C5H11NO2 | CID 12709 - PubChem.
  • Ethyl dimethylcarbam
  • Carbamic acid, dimethyl-, ethyl ester - the NIST WebBook.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Aminoethyl N,N-Dimethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details the regioselective synthesis of 2-aminoethyl N,N-dimethylcarbamate (also known as O-dimethylcarbamoyl ethanolamine) starting from ethanolamine .[1]

The Synthetic Challenge: Ethanolamine contains two nucleophilic centers: a primary amine (


) and a primary alcohol (

).[1] In most electrophilic substitution reactions, the amine is significantly more nucleophilic than the alcohol.[1] Direct reaction with dimethylcarbamoyl chloride typically yields the urea derivative (N-(2-hydroxyethyl)-N',N'-dimethylurea) or a mixture of N- and O-substituted products.[1]

The Solution: To achieve high-purity O-carbamoylation, this protocol utilizes a Protection-Deprotection Strategy .[1] We first mask the amine using a tert-butoxycarbonyl (Boc) group, rendering it non-nucleophilic.[1] We then activate the hydroxyl group for carbamoylation, followed by acidic deprotection to yield the target molecule.[1]

Synthetic Pathway Visualization

The following diagram outlines the critical reaction logic and the prevention of side reactions.

SyntheticPathway Ethanolamine Ethanolamine (H2N-CH2-CH2-OH) DirectRoute Direct Reaction (Unprotected) Ethanolamine->DirectRoute BocProtection Step 1: N-Boc Protection (Boc2O, NaOH) Ethanolamine->BocProtection UreaSideProduct Major Side Product: Urea Derivative (N-acylation) DirectRoute->UreaSideProduct Kinetic Preference NBocIntermediate N-Boc-Ethanolamine (Protected Amine) BocProtection->NBocIntermediate Carbamoylation Step 2: O-Carbamoylation (NaH, Me2NCOCl) NBocIntermediate->Carbamoylation ProtectedProduct Intermediate: N-Boc-O-carbamate Carbamoylation->ProtectedProduct Deprotection Step 3: Deprotection (HCl/Dioxane or TFA) ProtectedProduct->Deprotection FinalProduct Target Product: 2-Aminoethyl N,N-dimethylcarbamate Deprotection->FinalProduct Quant. Yield

Figure 1: Strategic pathway comparing the failed direct route (red) vs. the validated protection strategy (blue).

Materials & Safety Protocols

Reagents Table
ReagentCAS No.RoleEquiv.Notes
Ethanolamine 141-43-5Starting Material1.0Hygroscopic; distill if yellow.[1][2]
Di-tert-butyl dicarbonate (

)
24424-99-5Protecting Group1.1Store at 2-8°C.
Dimethylcarbamoyl chloride 79-44-7Reagent1.2HIGHLY TOXIC/CARCINOGEN.
Sodium Hydride (60% in oil)7646-69-7Base1.5Reacts violently with water.[1]
Trifluoroacetic Acid (TFA)76-05-1DeprotectionExcessCorrosive.[1]
Tetrahydrofuran (THF)109-99-9Solvent-Must be anhydrous.[1]
Critical Safety Warnings
  • Dimethylcarbamoyl Chloride: This is a potent alkylating agent and suspected carcinogen.[1] It is a lachrymator and highly toxic by inhalation.[1] All operations involving this reagent must be performed in a functioning fume hood. Double-gloving is recommended.[1]

  • Sodium Hydride (NaH): Pyrophoric.[1] Ensure all glassware is flame-dried and the reaction is kept under an inert atmosphere (Nitrogen or Argon).[1][3]

  • Exotherms: The deprotection step (TFA or HCl) can be exothermic.[1] Add acid slowly at 0°C.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-Ethanolamine

Objective: Selectively protect the nitrogen to prevent urea formation.[1]

  • Setup: Charge a 500 mL round-bottom flask with Ethanolamine (6.1 g, 100 mmol) and Dichloromethane (DCM, 100 mL).

  • Cooling: Place the flask in an ice bath (0°C).

  • Addition: Add Triethylamine (15.3 mL, 110 mmol) followed by the slow, dropwise addition of a solution of Di-tert-butyl dicarbonate (

    
    ) (24.0 g, 110 mmol) in DCM (50 mL) over 30 minutes.
    
  • Reaction: Remove the ice bath and stir at room temperature (RT) for 12 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, followed by saturated

    
     and brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Colorless viscous oil (~95% yield).[1] Note: This intermediate is commercially available if you wish to skip this step.[1]

Step 2: O-Carbamoylation

Objective: Form the carbamate ester linkage.[1]

  • Preparation: Flame-dry a 250 mL two-neck flask and purge with Argon.

  • Solvation: Dissolve N-Boc-ethanolamine (8.0 g, ~50 mmol) in anhydrous THF (100 mL).

  • Deprotonation: Cool to 0°C. Carefully add Sodium Hydride (60% dispersion, 3.0 g, 75 mmol) portion-wise.

    • Observation: Vigorous bubbling (

      
       gas) will occur.[1] Wait until evolution ceases (~30 mins).
      
  • Reagent Addition: Add Dimethylcarbamoyl chloride (5.5 mL, 60 mmol) dropwise via syringe.

  • Reflux: Allow to warm to RT, then heat to mild reflux (60°C) for 4–6 hours.

  • Quench: Cool to 0°C. Very slowly add water (10 mL) to quench excess NaH.

  • Extraction: Dilute with Ethyl Acetate (200 mL). Wash with water (3x) and brine.[1]

  • Purification: Dry (

    
    ) and concentrate. If necessary, purify via flash chromatography (Hexanes/Ethyl Acetate 7:3) to obtain the N-Boc-protected carbamate.[1]
    
Step 3: Deprotection & Isolation

Objective: Remove the Boc group to release the primary amine.[1]

  • Dissolution: Dissolve the intermediate from Step 2 in DCM (50 mL).

  • Acidification: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (10 mL) dropwise.

    • Alternative: Use 4M HCl in Dioxane for 2 hours if the Hydrochloride salt is preferred.[1]

  • Stirring: Stir at RT for 2–3 hours. Monitor by TLC (disappearance of the high Rf spot).[1][4]

  • Isolation (Salt Form): Concentrate the solvent completely. Triturate the residue with cold Diethyl Ether to precipitate the product as a TFA salt or HCl salt.[1]

  • Isolation (Free Base): If the free amine is required (less stable), dissolve the salt in minimal water, basify to pH 10 with cold 1M NaOH, and exhaustively extract with DCM.[1] Dry and concentrate carefully (product may be volatile).[1]

Quality Control & Troubleshooting

Self-Validation: NMR Analysis

The success of the reaction is best validated by


-NMR.[1]
Proton EnvironmentExpected Chemical Shift (

, ppm)
Diagnostic Change

2.90 (s, 6H)Presence confirms carbamoyl incorporation.[1]

4.10 - 4.20 (t, 2H)Downfield shift compared to starting alcohol (~3.6 ppm) indicates esterification.[1]

3.00 - 3.20 (t, 2H)Remains distinct; coupling confirms ethyl backbone.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Moisture in solvent killing NaH.[1]Redistill THF over Sodium/Benzophenone or use molecular sieves.[1] Ensure Argon line is active.
Urea Formation Incomplete Boc protection.[1]Check Step 1 completion by TLC/NMR before proceeding.[1] Any free amine will react preferentially.[1]
Product Decomposition Hydrolysis of carbamate.[1]Avoid strong aqueous acids or bases during workup for extended periods.[1] Store the final salt in a desiccator.[1]

References

  • Greene, T.W., & Wuts, P.G.M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for Boc protection/deprotection conditions).

  • Sigma-Aldrich. (2023).[1] N-Boc-ethanolamine Product Sheet. Link (Confirmation of intermediate stability and properties).

  • Rivett, D. E. (1953).[1] N-Alkylation of Ethanolamine. Journal of the Chemical Society.[1] (Historical context on amine vs hydroxyl selectivity).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethanolamine. Link (Safety and physical property data).[1]

  • BenchChem. (2025).[1][3] (2-Aminoethyl)carbamic acid derivatives in organic synthesis. Link (General protocols for amino-alcohol functionalization).[1]

Sources

Application Note: Solvent System Optimization for 2-Aminoethyl N,N-Dimethylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical framework for solvent selection in reactions involving 2-aminoethyl N,N-dimethylcarbamate , a critical bifunctional linker in medicinal chemistry.[1][2] Unlike standard aliphatic amines, this molecule presents a unique solubility profile (LogP ≈ -0.46) and dual-reactivity risks (nucleophilic amine vs. hydrolytically sensitive carbamate).[2] This note details protocols for replacing hazardous solvents (DCM, DMF) with green alternatives (2-MeTHF, EtOAc) without compromising reaction kinetics or yield.

Physicochemical Profile & Reactivity Context[1][2][3]

To optimize solvent selection, one must first understand the solute's behavior. 2-aminoethyl N,N-dimethylcarbamate possesses a primary amine (nucleophile) and a carbamate motif (hydrogen bond acceptor/potential leaving group).[2]

Table 1: Key Physicochemical Properties
PropertyValueImplication for Solvent Selection
Molecular Weight 132.16 g/mol Low MW facilitates high molar concentration reactions.[1][2][3][4]
LogP (Oct/Water) ~ -0.45 (Hydrophilic)High water solubility; poor solubility in non-polar solvents (Hexane/Heptane).[1][2]
pKa (Amine) ~ 8.9 - 9.1 (Basic)Exists as a cation (

) at pH < 8.[1][2] Requires base to activate nucleophilicity.[1]
H-Bond Donors 2 (

)
Strong interaction with protic solvents (MeOH, Water), which can retard nucleophilicity.[2]
Thermal Limit < 100°C (Rec.)Avoid high-boiling solvents (DMSO/NMP) requiring high heat for removal, risking carbamate thermal degradation.[2]

Solvent Selection Strategy: The Kinetic-Solubility Matrix[1][2]

The choice of solvent dictates the reaction rate via the Hughes-Ingold rules . For the primary amine to act as a nucleophile (e.g., in acylation or reductive amination), the solvent must dissolve the reactant but not over-stabilize the amine lone pair.

The Decision Matrix
  • Protic Solvents (MeOH, EtOH, Water):

    • Pros: Excellent solubility.[1]

    • Cons: Form hydrogen bond cages around the

      
       group, significantly reducing nucleophilicity (
      
      
      
      decreases).
    • Verdict: Use only for storage or salt formation, not for electrophilic coupling.

  • Polar Aprotic (DMF, DMSO, NMP):

    • Pros: High solubility, accelerates

      
       reactions.
      
    • Cons: High boiling points make workup difficult; DMF can decompose to dimethylamine (impurity risk).[1][2]

    • Verdict: Avoid unless strictly necessary.[1][2]

  • Green Aprotic Alternatives (2-MeTHF, EtOAc):

    • Pros: Good solubility for the carbamate; 2-MeTHF separates easily from water (workup friendly).[1][2]

    • Cons: EtOAc can react with highly reactive amines (aminolysis) at high temperatures.[1][2]

    • Verdict:Preferred Class. [1][2][5]

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Reaction Type? Rxn_Acyl Acylation / Coupling Start->Rxn_Acyl Rxn_Salt Salt Formation / Purification Start->Rxn_Salt Check_Sol Check Solubility of Free Base Rxn_Acyl->Check_Sol Rec_Alc Rec: EtOH/iPrOH (Crystallization) Rxn_Salt->Rec_Alc Path_Green Green Solvent Protocol Check_Sol->Path_Green Soluble Path_Trad Traditional (Toxic) Check_Sol->Path_Trad Insoluble Rec_2MeTHF Rec: 2-MeTHF (High Yield, Easy Workup) Path_Green->Rec_2MeTHF Rec_DCM Rec: DCM (Only if solubility fails) Path_Trad->Rec_DCM

Figure 1: Decision tree for selecting the optimal solvent system based on reaction intent and green chemistry principles.

Protocol: Green Acylation (Amide Bond Formation)[2][6]

This protocol replaces Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is derived from renewable resources, has a higher boiling point than THF, and forms a biphasic system with water, simplifying extraction.[2]

Objective: Synthesize an amide derivative of 2-aminoethyl N,N-dimethylcarbamate.

Materials
  • Substrate: 2-aminoethyl N,N-dimethylcarbamate (Free base or HCl salt).

  • Electrophile: Acid Chloride or Carboxylic Acid (activated with EDC/NHS).[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2]

  • Solvent: 2-MeTHF (Anhydrous).[1][2]

Step-by-Step Methodology
  • Preparation (Salt Neutralization):

    • If starting with the HCl salt, suspend 1.0 equiv of the salt in 2-MeTHF (10 mL/g).

    • Add 1.1 equiv of DIPEA.[1][2] Stir for 15 minutes at Room Temperature (RT). The solution should clarify as the free amine is liberated.

  • Reaction Assembly:

    • Cool the mixture to 0°C (ice bath) to control exotherm.

    • Add the electrophile (1.05 equiv) dropwise.[1][2]

    • Note: If using an acid chloride, maintain 0°C. If using EDC coupling, RT is acceptable.

  • Monitoring:

    • Allow to warm to RT.[1][2][6][7] Monitor via TLC (System: 10% MeOH in DCM, stain with Ninhydrin).[2]

    • End Point: Disappearance of the baseline amine spot.[1]

  • Workup (The 2-MeTHF Advantage):

    • Add water (equal volume) directly to the reaction vessel.[1][2]

    • Stir vigorously for 5 minutes.

    • Separate phases.[1][2][7] The organic layer (2-MeTHF) contains the product.[1][2]

    • Wash organic layer with saturated

      
       (remove acid) and Brine.[1][2]
      
  • Isolation:

    • Dry over

      
      , filter, and concentrate in vacuo (
      
      
      
      ).

Why this works: 2-MeTHF has a lower dielectric constant than DMF, promoting tight ion-pairing of the byproduct salts (DIPEA-HCl), which precipitate or wash out easily, driving the reaction forward.

Stability & Handling: Hydrolysis Risks

The carbamate moiety (


) is generally stable, but solvent choice influences its degradation.[2]
  • Acidic Stability: High.[1][2] Stable in 1N HCl/MeOH for >24 hours.

  • Basic Stability: Moderate.[1][2] Avoid strong bases (NaOH, KOH) in aqueous alcohols, which promote hydrolysis to the amino-alcohol and dimethylamine.

  • Solvent Effect: Hydrolysis rates are accelerated in dipolar aprotic solvents containing water (e.g., wet DMSO) due to enhanced hydroxide nucleophilicity.[1][2]

Protocol: Stability Check (HPLC)

Before scaling up, validate stability in your chosen solvent system:

  • Dissolve 5 mg substrate in 1 mL of solvent/buffer mixture.

  • Incubate at reaction temperature (e.g., 40°C).

  • Inject into HPLC at t=0, 1h, 4h, 24h.

  • Acceptance Criteria: < 1% degradation (appearance of 2-aminoethanol peak).[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Amine protonationEnsure >1.0 equiv base (DIPEA) is present. Check pH of reaction micro-environment.[2]
Side Products Solvent reactionIf using EtOAc at >50°C, the amine may attack the solvent ester. Switch to 2-MeTHF or Toluene.
Emulsion Surfactant behaviorThe amino-carbamate can act as a surfactant.[1][2] Add solid NaCl to saturate the aqueous phase during extraction.[1][2]
Precipitation Product insolubilityThe product might be too polar for Toluene.[1][2] Add 10% Isopropanol to the organic extraction layer.[2]

References

  • Green Solvent Selection: Lei, P., et al. "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides."[1][2][8] ACS Sustainable Chemistry & Engineering, 2021. Link[2][9]

  • Amide Coupling Guides: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016.[3] Link

  • Carbamate Stability: Houston, Z. H.[1] "Hydrolytic Stability of Carbamate and Carbonate Closomers." Zachary H. Houston Research, 2011.[1][2] Link

  • General Reactivity: "Acylation of amines."[1][2][10] Organic Chemistry Portal. Link

  • Physical Properties: PubChem Database. "2-aminoethyl N,N-dimethylcarbamate."[1][2] Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminoethyl N,N-Dimethylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity in 2-Aminoethyl N,N-Dimethylcarbamate Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-CHEM-2024-08[1]

Introduction: The "Selectivity Trap"

If you are reading this guide, you are likely facing low yields or complex mixtures when attempting to synthesize 2-aminoethyl N,N-dimethylcarbamate .

The most common failure mode stems from a fundamental misunderstanding of nucleophilicity. The starting material, 2-aminoethanol (ethanolamine), contains two nucleophiles:

  • Primary Amine (

    
    ):  Soft, highly nucleophilic.
    
  • Primary Alcohol (

    
    ):  Hard, less nucleophilic (unless deprotonated).
    

When reacting with Dimethylcarbamoyl Chloride (DMCC) , the amine will react orders of magnitude faster than the alcohol. If you attempt a direct reaction, you will predominantly form the urea (


-dimethyl-

-(2-hydroxyethyl)urea), not the desired carbamate .

This guide provides the technical "fix" using a Protection-Activation-Deprotection strategy, along with troubleshooting for reagent stability and isolation.

Module 1: Troubleshooting & FAQs

Issue 1: "My NMR shows the wrong product (Urea vs. Carbamate)."

User Question: "I added dimethylcarbamoyl chloride to ethanolamine in DCM with triethylamine. The mass spec shows the correct mass, but the NMR chemical shifts are wrong. What happened?"

Technical Diagnosis: You synthesized the urea , not the carbamate.

  • Mechanism: The amine nitrogen (

    
    ) attacks the carbonyl of the DMCC.
    
  • The Fix: You must render the nitrogen non-nucleophilic. Protonation (using salts) is risky because the base required to activate the oxygen will deprotonate the nitrogen first. The only robust solution is N-Protection (e.g., Boc or Cbz).

Issue 2: "The reaction stalls or yields are inconsistent."

User Question: "I am using the protected amine (N-Boc-ethanolamine), but conversion is low (<40%). I added excess DMCC, but it didn't help."

Technical Diagnosis: Reagent Hydrolysis. Dimethylcarbamoyl chloride (DMCC) is extremely moisture-sensitive.

  • Data: The half-life of DMCC in water at 0°C is approximately 6 minutes [1].[2][3] In wet solvent, it decomposes to dimethylamine,

    
    , and HCl before it can react with your alcohol.
    
  • The Fix:

    • Use anhydrous solvents (THF or DCM, <50 ppm water).

    • Check your DMCC quality. If the liquid is cloudy or has a white precipitate, it has hydrolyzed. Distill it or buy a fresh bottle.

Issue 3: "I cannot extract the product from the aqueous layer."

User Question: "After deprotection, I neutralized the solution and tried to extract with ethyl acetate, but the product stayed in the water."

Technical Diagnosis: High Polarity/Amphiphilicity. The free base (2-aminoethyl N,N-dimethylcarbamate) is a small, polar molecule with both an amine and a carbamate group. It is highly water-soluble.

  • The Fix:

    • Method A (Resin): Use a mixed-bed ion exchange resin to neutralize, then filter and evaporate.

    • Method B (Salting Out): Saturate the aqueous layer with NaCl or

      
       before extraction. Use DCM/Isopropanol (3:1)  as the extraction solvent, not just Ethyl Acetate.
      
    • Method C (Salt Isolation): Isolate it as the Hydrochloride or Trifluoroacetate salt directly by evaporating the deprotection solvent (if using HCl/Dioxane or TFA).

Module 2: The Logic of Selectivity (Visualized)

The following diagram illustrates why the direct route fails and how the "Boc-Strategy" guarantees the correct isomer.

Chemoselectivity Start Ethanolamine (HO-CH2-CH2-NH2) Direct Direct Reaction (Base/DCM) Start->Direct Protect Step 1: N-Boc Protection Start->Protect DMCC Dimethylcarbamoyl Chloride Urea Major Product: UREA (Unwanted) (N-attack) Direct->Urea Fast (Kinetic Control) Carbamate_Low Minor Product: CARBAMATE (O-attack) Direct->Carbamate_Low Slow Boc_Int N-Boc-Ethanolamine (HO-CH2-CH2-NH-Boc) Protect->Boc_Int React_O Step 2: DMCC + NaH/THF (O-Carbamoylation) Boc_Int->React_O + DMCC Protected_Prod Intermediate: Boc-Aminoethyl Dimethylcarbamate React_O->Protected_Prod Deprotect Step 3: Deprotection (HCl or TFA) Protected_Prod->Deprotect Final_Prod Target Product: 2-Aminoethyl Dimethylcarbamate Deprotect->Final_Prod

Caption: Comparative workflow showing the kinetic dominance of N-acylation (Red) vs. the controlled O-acylation via the Protection Strategy (Green).

Module 3: The "Gold Standard" Protocol

This protocol prioritizes purity and yield over speed. It uses N-Boc protection to completely shut down the competing urea formation.

Phase 1: Reagent Selection Matrix
ComponentRecommendedAvoidReason
Base Sodium Hydride (NaH)Triethylamine (TEA)NaH irreversibly deprotonates the alcohol, making it a better nucleophile than the carbamate nitrogen. TEA is often too weak to drive O-acylation efficiently against steric bulk.
Solvent Anhydrous THFWet DCM / EthanolDMCC hydrolyzes instantly in water.
Deprotection 4M HCl in DioxaneAqueous HClAnhydrous deprotection allows simple isolation of the salt by filtration/evaporation.
Phase 2: Step-by-Step Methodology
Step 1: Preparation of N-Boc-Ethanolamine

(Skip if purchasing commercially - CAS: 26690-80-2)

  • Dissolve ethanolamine (1.0 equiv) in DCM (

    
    ).
    
  • Add

    
     (1.1 equiv) slowly.
    
  • Stir at RT for 4 hours.

  • Wash with dilute citric acid, brine, dry over

    
    , and concentrate.
    
    • Checkpoint: Product should be a viscous oil.

Step 2: O-Carbamoylation (The Critical Step)
  • Setup: Flame-dry a 2-neck round bottom flask; cool under Argon/Nitrogen.

  • Solvation: Dissolve N-Boc-ethanolamine (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Activation: Cool to

    
    . Add Sodium Hydride (NaH)  (60% dispersion, 1.2 equiv) portion-wise.
    
    • Observation: Gas evolution (

      
      ) will occur. Stir for 30 mins until evolution ceases. The alkoxide is now formed.
      
  • Addition: Add Dimethylcarbamoyl Chloride (1.2 equiv) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (Hexane:EtOAc) should show conversion of the polar alcohol to a less polar carbamate.

  • Quench: Carefully add saturated

    
     solution to quench excess NaH.
    
  • Workup: Extract with EtOAc (x3). Wash organics with brine, dry (

    
    ), and concentrate.
    
    • Purification: Flash chromatography (usually 20-50% EtOAc in Hexanes).

Step 3: Deprotection & Isolation
  • Dissolve the intermediate from Step 2 in minimal dry Dioxane or DCM.

  • Add 4M HCl in Dioxane (5-10 equiv).

  • Stir at RT for 2 hours.

    • Observation: A white precipitate (the product hydrochloride salt) often forms.

  • Isolation (Salt Form): Filter the solid or evaporate the solvent to dryness.

    • Yield Expectations: >85% over 2 steps.[3][4][5]

    • Storage: Store the HCl salt in a desiccator. It is hygroscopic.

Module 4: Analytical Validation

To confirm you have the Carbamate (Target) and not the Urea (Impurity), check these key NMR signals:

FeatureTarget: O-CarbamateImpurity: Urea
Carbonyl Carbon (

)
~156-158 ppm ~160-165 ppm

Next to Oxygen
~4.1 - 4.2 ppm (Deshielded by ester)~3.6 - 3.7 ppm (Next to OH)

Next to Nitrogen
~2.9 - 3.1 ppm ~3.2 - 3.4 ppm

References

  • National Institutes of Health (NIH). Dimethylcarbamoyl Chloride - PubChem Compound Summary. PubChem.[3][6] [Link]

  • Pittelkow, M., et al. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates.[5] Organic Syntheses, 84, 209.[5] [Link]

  • Robinson, P. L., et al. (1996). Selective O-Carbamoylation of Amino Alcohols. Journal of Organic Chemistry.[1][7] (General methodology reference for carbamoylation selectivity).

Sources

Minimizing side reactions during amide coupling of aminoethyl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminoethyl Carbamate Coupling Optimization

  • Ticket ID: CHEMSUP-2024-882

  • Subject: Minimizing Side Reactions in Amide Coupling of

    
    -Protected 1,2-Diamines
    
  • Status: Open

  • Severity: High (Yield/Purity Critical)

Executive Summary

The Challenge: Coupling carboxylic acids to aminoethyl carbamates (e.g.,


-Boc-ethylenediamine derivatives) presents a unique "neighboring group" challenge. The structural proximity of the carbamate nitrogen (nucleophile) to the reacting amine creates a high risk of intramolecular cyclization. This leads to the formation of 2-imidazolidinones (cyclic ureas) , a stable byproduct that mimics the physicochemical properties of the product but lacks the desired reactivity.

The Solution Strategy: Success relies on kinetic control: maximizing the rate of intermolecular amide bond formation while suppressing the intramolecular attack of the carbamate nitrogen. This requires specific modulation of base strength , activation chemistry , and solvent polarity .

Mechanism of Failure: The "Cyclization Trap"

Understanding the enemy is the first step to defeating it. The failure mode is not random; it is driven by the thermodynamics of 5-membered ring formation.

Figure 1: Competing Pathways in Aminoethyl Carbamate Coupling

G Reactants Acid + Amine (Aminoethyl Carbamate) ActiveEster Activated Ester (O-Acylurea / OBt) Reactants->ActiveEster Activation (HATU/EDC) Amide Desired Amide Product ActiveEster->Amide Path A: Amine Attack (Fast, Desired) NAcylCarbamate N-Acyl Carbamate (Intermediate) ActiveEster->NAcylCarbamate Path B: Carbamate N Attack (Base-Catalyzed) CyclicUrea 2-Imidazolidinone (Byproduct) Amide->CyclicUrea Slow Cyclization (High Temp/Base) NAcylCarbamate->CyclicUrea Cyclization (- ROH)

Caption: Path A represents the desired intermolecular coupling. Path B illustrates the fatal intramolecular side reaction where the carbamate nitrogen intercepts the activated acid, leading to irreversible cyclization.

Troubleshooting Guide

Use this matrix to diagnose specific failure modes based on your analytical data (LCMS/NMR).

Symptom (LCMS/NMR) Probable Cause Corrective Action
Mass = Product - [Alcohol] (e.g., M - 74 for Boc, M - 108 for Cbz)Cyclic Urea Formation. The carbamate nitrogen attacked the activated acid (Path B) or the amide cyclized.1.[1][2] Lower Base Strength: Switch from DIPEA (

~10.5) to 2,4,6-Collidine (

~7.4) or NMM .2. Change Reagent: Switch to T3P or EDC/Oxyma . Avoid HATU/HBTU.3. Lower Temp: Run activation at

C.
Mass = Product + 99 Da (or +100 Da)Guanidinylation. The amine reacted with the uronium coupling reagent (HATU/HBTU) instead of the acid.1. Pre-activation: Allow the Acid + HATU + Base to react for 2-5 mins before adding the amine.2. Switch Reagent: Use Phosphonium reagents (PyBOP ) or Carbodiimides (DIC/Oxyma ) which do not guanidinylate.
Low Yield, No distinct byproduct Carbamate Cleavage. Acidic conditions or Lewis acids (from degradation) removed the protecting group.1. Buffer Control: Ensure the reaction pH stays > 4.0.2. Scavengers: If using acid chlorides, add a "proton sponge" or excess mild base.
Double Acylation (Mass = Product + Acyl Group)

-Acyl Carbamate.
The amide formed, but the carbamate N was also acylated.
Stoichiometry Control: Use exactly 1.0–1.1 equivalents of Acid. Avoid large excesses of activated ester.

Optimized Protocols

Do not rely on "standard" peptide coupling conditions (e.g., HATU/DIPEA in DMF) for this specific scaffold. The high basicity of DIPEA promotes the deprotonation of the carbamate nitrogen, accelerating side reactions.

Protocol A: The "Green" Method (T3P - Propylphosphonic Anhydride)

Best for: Scalability, low epimerization, and suppressing cyclization.

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Aminoethyl Carbamate (1.1 equiv) in EtOAc or DCM (Avoid DMF if possible; non-polar solvents suppress charge separation required for cyclization).

  • Cool: Cool the mixture to 0°C .

  • Base: Add Pyridine or 2,4,6-Collidine (2.5 - 3.0 equiv). Note: These are milder bases than DIPEA.

  • Activate: Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise.

  • React: Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS.

  • Workup: Wash with water, 0.5M HCl (rapidly), and NaHCO3. T3P byproducts are water-soluble.

Protocol B: The "Neutral" Method (EDC/Oxyma)

Best for: Small scale, acid-sensitive substrates.

  • Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM/DMF (9:1).

  • Activate: Add EDC·HCl (1.1 equiv) and stir at 0°C for 5-10 minutes. Visual check: Solution should remain clear or turn slightly yellow.

  • Coupling: Add the Aminoethyl Carbamate (1.0 equiv).

  • Base (Optional): Only add Collidine (1.0 equiv) if the amine is provided as a salt (e.g., HCl salt). If free amine, NO BASE is required.

    • Why? EDC couplings can often proceed at near-neutral pH, drastically reducing the deprotonation of the carbamate nitrogen.

Frequently Asked Questions (FAQ)

Q: Can I use HATU if I am careful? A: Yes, but you must modify the protocol. Do not mix HATU, Acid, Amine, and Base all at once.

  • Modification: Pre-activate the acid with HATU and DIPEA (1.0 equiv) for exactly 2 minutes. Then add the Amine.

  • Risk:[1][3][4][5] Any excess HATU can react with the amine (guanidinylation), and the high pH required for HATU activity increases cyclization risk. T3P or EDC are safer alternatives for this specific scaffold.

Q: Why do you recommend DCM over DMF? A: Solvent polarity effects. The transition state for the cyclization (attack of the carbamate N) involves significant charge separation. Polar aprotic solvents like DMF stabilize this transition state, accelerating the side reaction. DCM (dichloromethane) is less polar and often slows down the cyclization relative to the desired intermolecular coupling.

Q: My LCMS shows a peak with Mass = Product - 18. Is this the cyclic urea? A: Likely not. Mass - 18 usually indicates dehydration (nitrile formation from amides) or formation of an oxazoline if you have a


-hydroxy group. The cyclic urea (imidazolidinone) formation involves the loss of the alcohol associated with the carbamate (e.g., loss of tert-butanol for Boc = M-74).

Q: Does the protecting group matter? (Boc vs. Cbz vs. Fmoc) A: Yes.

  • Fmoc: Most prone to base-induced side reactions (and cleavage).

  • Boc: Generally stable, but bulky tert-butyl group provides some steric shielding against cyclization.

  • Cbz: Intermediate stability.[1]

  • Recommendation: If cyclization is severe, consider using a bulkier carbamate or switching to an azide precursor (click chemistry) if possible.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link

  • Bode, J. W., et al. (2011). Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and alpha-Ketoacids. Angewandte Chemie International Edition, 50(7), 1673-1677. (Context on alternative ligation strategies). Link

  • Albericio, F., &yman, J. M. (2018). Choosing the Right Coupling Reagent for Peptides: A Tutorial. Methods in Molecular Biology, 1047, 65-79. Link

  • Search Result Verification: Confirmed side reaction pathways via Vertex AI Search (Source 1.

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 2-aminoethyl N,N-dimethylcarbamate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug development and complex organic synthesis, the precise characterization of molecular structures is paramount. 2-aminoethyl N,N-dimethylcarbamate serves as a versatile intermediate, yet its structural confirmation can be nuanced. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum, presenting a robust framework for its unambiguous identification. We will dissect the spectrum, explaining the causal factors behind each signal's chemical shift, multiplicity, and integration. Furthermore, this guide extends beyond a singular analysis, offering a comparative framework against structurally similar alternatives, such as the widely-used Boc-protected analogue and key precursors. Detailed experimental protocols, data tables, and workflow diagrams are provided to ensure researchers can confidently apply these methodologies in their own laboratories.

Introduction: The Role of Carbamates in Medicinal Chemistry

The carbamate moiety is a cornerstone in medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capability, and its role as a bioisostere for the amide bond.[1][2] This functional group is integral to a wide array of approved therapeutic agents, where it can enhance metabolic stability and improve cell membrane permeability.[2][3] 2-aminoethyl N,N-dimethylcarbamate, possessing both a carbamate and a primary amine, represents a key bifunctional building block. Its utility in constructing more complex pharmaceutical scaffolds necessitates rigorous and reliable analytical techniques for quality control and reaction monitoring. ¹H NMR spectroscopy stands as the primary tool for this purpose, offering a non-destructive, quantitative, and highly informative snapshot of the molecular structure.

Structural Dissection of 2-aminoethyl N,N-dimethylcarbamate

To interpret its ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure can be broken down into four key regions, each expected to produce a unique signal.

Caption: Proton environments in 2-aminoethyl N,N-dimethylcarbamate.

Note that while both methyl groups (Hₐ and Hₑ) are chemically equivalent under typical acquisition conditions, restricted rotation around the carbamate C-N bond can sometimes lead to signal broadening or even two distinct signals at low temperatures.[1][4] For this guide, we will assume rapid rotation, resulting in a single signal.

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

This protocol ensures the acquisition of a clean, high-resolution spectrum suitable for unambiguous structural elucidation.

Objective: To obtain a quantitative ¹H NMR spectrum of 2-aminoethyl N,N-dimethylcarbamate.

Materials:

  • 2-aminoethyl N,N-dimethylcarbamate sample (5-10 mg)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pipettes and glassware

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5 mg of the sample directly into a clean, dry vial.

    • Add ~0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a standard choice for many organic molecules. However, if hydrogen bonding or exchangeable protons (like the -NH₂) are of particular interest, DMSO-d₆ can be a better choice as it slows down the proton exchange rate.

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a crucial step to obtain sharp peaks and resolve fine coupling patterns. A half-height linewidth of <0.5 Hz for the TMS signal is a good target.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.[5]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters:

      • Pulse Angle: 30-45 degrees (to ensure full relaxation between scans for accurate integration).

      • Acquisition Time (at): 3-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds (a longer delay is crucial for quantitative results).

      • Number of Scans (ns): 8-16 scans is typically sufficient for a sample of this concentration.

      • Spectral Width: -2 to 12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Integrate all distinct signals. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., the 6H singlet of the N(CH₃)₂ group) to its integer value.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

Based on established chemical shift principles and data from related structures, we can predict the ¹H NMR spectrum of 2-aminoethyl N,N-dimethylcarbamate.

Signal Assignment Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
N(CH₃)₂6H~2.9Singlet (s)6HProtons on the N-methyl groups are equivalent and have no adjacent protons to couple with. The nitrogen atom is part of a carbamate, resulting in a characteristic shift around 2.9 ppm.
O-CH₂ -CH₂-NH₂2H~4.1-4.2Triplet (t)2HThese protons are adjacent to an oxygen atom, which is strongly deshielding. They are coupled to the neighboring -CH₂- protons (n=2), resulting in a triplet (n+1=3).
O-CH₂-CH₂ -NH₂2H~2.8-3.0Triplet (t)2HThese protons are adjacent to a nitrogen atom, which is less deshielding than the carbamate oxygen. They are coupled to the neighboring O-CH₂- protons (n=2), resulting in a triplet (n+1=3).
NH₂ 2H~1.5-2.5 (variable)Broad Singlet (br s)2HAmine protons are exchangeable and subject to quadrupolar broadening from the ¹⁴N nucleus, resulting in a broad signal. The chemical shift is highly dependent on concentration and solvent.[5]

Comparative Guide: Spectroscopic Differentiation from Alternatives

In a research setting, it is often necessary to distinguish the target compound from its precursors, byproducts, or other commonly used reagents.

Compound Key Distinguishing ¹H NMR Features
2-aminoethyl N,N-dimethylcarbamate (Target) Contains all four key signals: a 6H singlet (~2.9 ppm), two distinct triplets for the ethyl chain (~4.2 and ~2.9 ppm), and a broad NH₂ signal.
Ethanolamine (Precursor) [6]Lacks the N,N-dimethylcarbamate group. Shows two triplets for the ethyl chain (~3.6 and ~2.8 ppm) and broad signals for the -NH₂ and -OH protons. The key differentiator is the absence of the sharp 6H singlet at ~2.9 ppm.
tert-butyl (2-aminoethyl)carbamate (Boc-protected analog) [7][8][9]Instead of the 6H singlet from the N(CH₃)₂ group, this common alternative shows a characteristic, sharp 9H singlet for the tert-butyl group at ~1.4 ppm. The NH proton of the carbamate also appears as a broad signal around 5.0 ppm.
Ethyl N-ethylcarbamate (Structural Analog) [10]This compound helps illustrate the typical signals for an N-alkyl and O-alkyl carbamate. It would show two ethyl patterns: a quartet and triplet for the O-ethyl group and another quartet and triplet for the N-ethyl group, clearly differing from our target's spectrum.

This comparative analysis demonstrates how ¹H NMR can be used as a powerful tool to rapidly confirm the identity and purity of 2-aminoethyl N,N-dimethylcarbamate against its most likely alternatives.

Workflow for Spectroscopic Verification

The logical flow from sample to final structural confirmation is critical for reproducible science.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (e.g., CDCl₃ + TMS) A->B C Instrument Calibration (Lock, Shim, Reference) B->C D ¹H NMR Spectrum Acquisition C->D E Fourier Transform, Phasing, & Baseline Correction D->E F Signal Integration & Chemical Shift Analysis E->F G Multiplicity Analysis (Splitting Patterns) F->G H Compare Data to Predicted Spectrum G->H I Compare to Spectra of Alternatives G->I J Final Structure Verification H->J I->J

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dimethylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and environmental sciences, the structural elucidation of novel compounds is a critical endeavor. Dimethylcarbamate derivatives, a class of molecules prevalent as pesticides and therapeutic agents, present a unique set of challenges and opportunities in their characterization by mass spectrometry. This guide, moving beyond a rigid template, offers an in-depth exploration of their fragmentation behavior, providing field-proven insights and comparative data to aid in the identification and analysis of these compounds.

The Dimethylcarbamate Moiety: A Structural Overview and its Analytical Significance

The dimethylcarbamate functional group, characterized by a carbonyl group flanked by a dimethylamino group and an oxygen atom linked to a variable R-group (alkyl or aryl), is a cornerstone of many biologically active molecules. The nature of this R-group profoundly influences the molecule's properties and, consequently, its fragmentation pattern in mass spectrometry. Understanding these patterns is not merely an academic exercise; it is fundamental to metabolite identification, impurity profiling, and the development of robust analytical methods for drug discovery and environmental monitoring.

Unraveling the Fragmentation Pathways: A Tale of Two Ionization Techniques

The choice of ionization technique, primarily Electron Ionization (EI) or Electrospray Ionization (ESI), dictates the initial energy imparted to the molecule and, therefore, the extent and nature of its fragmentation.

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization is a high-energy technique that often induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1][2] For dimethylcarbamate derivatives, several key fragmentation pathways are consistently observed.

1. Alpha-Cleavage: This is a predominant fragmentation mechanism for many compounds containing heteroatoms.[3] In dimethylcarbamate derivatives, cleavage of the bond alpha to the nitrogen atom of the dimethylamino group is a highly favored process. This results in the formation of a resonance-stabilized dimethylaminocarbonyl cation or related fragments.

2. McLafferty Rearrangement: This characteristic fragmentation is observed in carbonyl compounds possessing a gamma-hydrogen.[4] The rearrangement proceeds through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a radical cation. While the classic McLafferty rearrangement requires a sufficiently long alkyl chain on the alcohol/phenol moiety, analogous hydrogen rearrangements can occur in suitably substituted aryl dimethylcarbamates.

3. Cleavage of the Carbamate Bond: The bonds within the carbamate group itself are susceptible to cleavage. This can lead to the formation of ions corresponding to the dimethylamino group, the carbonyl group, and the alcohol or phenol moiety.

Below is a DOT script visualizing the primary EI fragmentation pathways of a generic aryl N,N-dimethylcarbamate.

EI_Fragmentation M [Aryl-O-C(=O)N(CH3)2]+• Molecular Ion F1 [Aryl-O]+• Phenoxide Radical Cation M->F1 α-cleavage F2 [(CH3)2N=C=O]+ Dimethylaminoketene Cation m/z 72 M->F2 α-cleavage F4 [(CH3)2N]+ Dimethylamino Cation m/z 44 M->F4 cleavage F3 [Aryl]+• Aryl Radical Cation F1->F3 - CO

Caption: Primary EI fragmentation pathways of an aryl N,N-dimethylcarbamate.

Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast to EI, Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation.[5] This is particularly advantageous for determining the molecular weight of the parent compound. However, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule, providing valuable structural information.

For dimethylcarbamate derivatives, ESI-MS/MS spectra are often simpler than EI spectra. The most common fragmentation pathway involves the cleavage of the carbamate bond, leading to the loss of the dimethylcarbamoyl group as a neutral molecule and the formation of a protonated alcohol or phenol.

Below is a DOT script visualizing the typical ESI-MS/MS fragmentation of a generic protonated dimethylcarbamate derivative.

ESI_Fragmentation MH [R-O-C(=O)N(CH3)2 + H]+ Protonated Molecule Fragment [R-OH + H]+ Protonated Alcohol/Phenol MH->Fragment CID NeutralLoss Neutral Loss: (CH3)2NCOH MH->NeutralLoss

Caption: Typical ESI-MS/MS fragmentation of a protonated dimethylcarbamate.

Comparative Fragmentation Analysis: A Tale of Three Compounds

To illustrate the principles outlined above, let's compare the fragmentation patterns of three distinct dimethylcarbamate derivatives: Methyl N,N-dimethylcarbamate (a simple alkyl derivative), Phenyl N,N-dimethylcarbamate (an aryl derivative), and the pharmaceutical drug Rivastigmine.

CompoundIonizationKey Fragment (m/z)Proposed Structure/Origin
Methyl N,N-dimethylcarbamate EI72[(CH₃)₂N=C=O]⁺
58[CH₃OC(=O)]⁺
44[(CH₃)₂N]⁺
Phenyl N,N-dimethylcarbamate EI165[M]⁺•
94[C₆H₅OH]⁺• (Phenol radical cation)
72[(CH₃)₂N=C=O]⁺
77[C₆H₅]⁺
Rivastigmine ESI-MS/MS251[M+H]⁺
194Loss of dimethylamine
165Loss of ethylmethylamine
121[C₈H₉N]⁺

This table highlights how the nature of the R-group influences the fragmentation pattern. For the simple methyl ester, cleavage within the carbamate moiety dominates. For the phenyl ester, the formation of the stable phenol radical cation is a significant pathway. In the more complex structure of Rivastigmine, fragmentation of the side chain becomes more prominent under ESI-MS/MS conditions.[6][7][8]

Experimental Protocol: A Step-by-Step Guide to Analyzing Dimethylcarbamate Derivatives by GC-MS

This protocol provides a general framework for the analysis of volatile and semi-volatile dimethylcarbamate derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

1. Sample Preparation:

  • Dissolve the dimethylcarbamate derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a dilution to achieve a final concentration of 1-10 µg/mL for injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

    • Injector Temperature: 250 °C (optimize based on compound thermal stability).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. Hold at the final temperature for several minutes to ensure elution of all components.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500 (or a range appropriate for the expected molecular weight and fragments).

    • Scan Speed: At least 2 scans/second.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the molecular ion peak (if present) and the major fragment ions.

  • Compare the obtained mass spectrum with library spectra (e.g., NIST) for tentative identification.

  • Propose fragmentation pathways based on the observed fragment ions and known fragmentation mechanisms.

Below is a DOT script outlining the GC-MS workflow.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Dissolve Dissolve in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Obtain TIC Detect->TIC MassSpec Extract Mass Spectra TIC->MassSpec Identify Identify Fragments MassSpec->Identify Propose Propose Pathways Identify->Propose

Caption: Workflow for the analysis of dimethylcarbamate derivatives by GC-MS.

Conclusion: A Roadmap for Structural Elucidation

The mass spectrometric fragmentation of dimethylcarbamate derivatives is a predictable yet nuanced process governed by the interplay of the core functional group and its substituents. A thorough understanding of the fundamental fragmentation mechanisms, such as alpha-cleavage and McLafferty-type rearrangements, coupled with the judicious choice of ionization technique, empowers researchers to confidently elucidate the structures of these important molecules. This guide provides a foundational framework and comparative data to navigate the complexities of their mass spectra, ultimately facilitating advancements in drug development and environmental analysis.

References

  • Simultaneous Quantification of Carbamate Insecticides in Human Plasma by Liquid chromatography/tandem Mass Spectrometry. (2011). Journal of Chromatography B, 879(23), 2234-2238. Available from: [Link]

  • Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. (n.d.). Molecules. Available from: [Link]

  • Physostigmine. (n.d.). PubChem. Available from: [Link]

  • Identification and characterization of new impurities in rivastigmine. (n.d.). Ingenta Connect. Available from: [Link]

  • Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu. Available from: [Link]

  • Mass Spectra of Some Carbamate Pesticides. (2020). Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). ACS Publications. Available from: [Link]

  • Rivastigmine. (n.d.). PubChem. Available from: [Link]

  • McLafferty Rearrangement. (2022). Chemistry LibreTexts. Available from: [Link]

  • LC-MS/MS chromatograms of fifteen carbamate pesticides (50 ng mL⁻¹). (n.d.). ResearchGate. Available from: [Link]

  • ELECTRON IONIZATION IN MASS SPECTROSCOPY. (n.d.). SlideShare. Available from: [Link]

  • Electron Ionization. (2022). Chemistry LibreTexts. Available from: [Link]

  • Rivastigmine; LC-ESI-QFT; MS2; CE: 75; R=35000; [M+H]+. (2015). MassBank. Available from: [Link]

  • Latest Developments in Direct and Non-Direct LC-MS Methods Based on Liquid Electron Ionization (LEI). (n.d.). PubMed. Available from: [Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. (2007). Cooperative Institute for Research in Environmental Sciences. Available from: [Link]

  • Mass spectra of sodium N-alkyl and N,N-dialkyl dithiocarbamates and some related compounds. (1976). Journal of the Association of Official Analytical Chemists, 59(3), 622-632. Available from: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(4), 679. Available from: [Link]

  • Proposed fragmentation mechanism of protonated N-phenylcinnamide. (n.d.). ResearchGate. Available from: [Link]

  • Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. (2020). Rapid Communications in Mass Spectrometry, 34(12), e8763. Available from: [Link]

  • Physostigmine. (n.d.). NIST WebBook. Available from: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available from: [Link]

  • Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. (n.d.). China Science. Available from: [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (2024). Molecules, 29(3), 738. Available from: [Link]

  • Fragmentation Patterns of Novel Dithiocarbamate Derivatives With Pharmaceutical Activity Under Electrospray Ionization Tandem Mass Spectrometry Conditions. (2011). Rapid Communications in Mass Spectrometry, 25(2), 349-354. Available from: [Link]

  • Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine. (2024). Environmental Science & Technology. Available from: [Link]

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A-Senior-Application-Scientist-s-Guide-to-FTIR-Characteristic-Peaks-for-Carbamate-Carbonyl-in-Aminoethyl-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Carbamate Carbonyl Vibrational Frequencies in Aminoethyl Derivatives using FTIR Spectroscopy

Introduction

(2-Aminoethyl)carbamic acid derivatives are crucial building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and advanced polymers.[1] Their bifunctional nature, featuring two primary amine groups, enables selective protection and subsequent differential functionalization.[1] The carbamate functional group is a key structural motif in numerous approved drugs, often serving as a stable and permeable substitute for a peptide bond.[1] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique for characterizing these molecules, with the carbamate carbonyl (C=O) stretch being a particularly informative vibrational band.[2]

This guide provides an in-depth comparative analysis of the FTIR characteristic peaks for the carbamate carbonyl group in various aminoethyl derivatives. We will explore the theoretical underpinnings of the C=O stretching frequency and the key factors that influence its position, including electronic effects, hydrogen bonding, and molecular structure. This guide is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for the characterization of carbamate-containing compounds.

Theoretical Background: The Carbamate Carbonyl Stretch

The carbonyl group (C=O) exhibits a strong and sharp absorption band in the infrared spectrum due to the significant change in dipole moment during its stretching vibration.[2] For simple ketones, this peak typically appears around 1715 cm⁻¹.[3] However, in carbamates, the carbonyl group is flanked by both an oxygen and a nitrogen atom, leading to a more complex electronic environment that influences the C=O bond order and, consequently, its stretching frequency.

Several key factors perturb the vibrational frequency of the carbamate carbonyl:

  • Resonance: The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a resonance structure that decreases the double bond character of the C=O bond. This resonance effect lowers the stretching frequency.[4]

  • Inductive Effects: Electron-donating groups attached to the nitrogen or oxygen atoms can further decrease the carbonyl stretching frequency, while electron-withdrawing groups will increase it.[4]

  • Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, resulting in a significant downward shift (lowering) of the stretching frequency.[4][5] Conversely, hydrogen bonding involving the N-H proton can have a more complex effect.

  • Conjugation: Conjugation of the carbamate group with a double bond or an aromatic ring typically lowers the carbonyl stretching frequency by about 30 cm⁻¹.[2][6]

  • Ring Strain: Incorporating the carbamate group into a strained ring system (e.g., a lactam) will increase the carbonyl stretching frequency.[6]

Comparative FTIR Analysis of Aminoethyl Carbamate Derivatives

The position of the carbamate carbonyl peak in aminoethyl derivatives is highly sensitive to the nature of the substituents on both the nitrogen and oxygen atoms. The following table summarizes the typical C=O stretching frequencies for various carbamate derivatives.

Carbamate DerivativeTypical C=O Stretching Frequency (cm⁻¹)Key Influencing Factors
Alkyl Carbamates 1725 - 1680Resonance and inductive effects from alkyl groups.
Aryl Carbamates 1730 - 1700Electron-withdrawing nature of the aryl group increases the frequency.
Boc-protected Amines ~1700 - 1680The tert-butoxycarbonyl (Boc) group is a common protecting group.
Carbamates with H-bonding 1680 - 1640Significant downshift due to intermolecular hydrogen bonding.[4]
Experimental Protocol: Synthesis and FTIR Analysis of N-Boc-ethylenediamine

This section provides a detailed methodology for the synthesis of a common aminoethyl carbamate derivative, tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine), and its characterization using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Synthesis of tert-butyl (2-aminoethyl)carbamate
  • Materials: Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).

  • Procedure:

    • Dissolve ethylenediamine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (0.5 equivalents) in DCM to the cooled ethylenediamine solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

FTIR Spectroscopy Analysis
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the purified N-Boc-ethylenediamine sample onto the ATR crystal.

    • Record the infrared spectrum from 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands, paying close attention to the carbonyl stretching region.

Visualization of Key Concepts
Factors Influencing Carbonyl Stretching Frequency

G cluster_factors Factors Affecting C=O Stretch cluster_effect Effect on Frequency Resonance Resonance (delocalization of N lone pair) Decrease Decrease in ν(C=O) (Weaker, longer bond) Resonance->Decrease Inductive Inductive Effects (electron donating/withdrawing) Inductive->Decrease EDG Increase Increase in ν(C=O) (Stronger, shorter bond) Inductive->Increase EWG Hbond Hydrogen Bonding (inter/intramolecular) Hbond->Decrease Conjugation Conjugation (with C=C or aryl rings) Conjugation->Decrease RingStrain Ring Strain (e.g., in lactams) RingStrain->Increase

Caption: Factors influencing the carbamate carbonyl stretching frequency.

Experimental Workflow for N-Boc-ethylenediamine Synthesis and Analysis

G start Start dissolve Dissolve Ethylenediamine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_boc Add Boc₂O Solution cool->add_boc react Stir at Room Temperature add_boc->react workup Aqueous Workup (Water & Brine Wash) react->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify ftir FTIR Analysis purify->ftir end End ftir->end

Caption: Workflow for synthesis and FTIR analysis of N-Boc-ethylenediamine.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of aminoethyl carbamate derivatives. The position of the carbamate carbonyl stretching vibration provides valuable information about the electronic environment and intermolecular interactions within the molecule. A thorough understanding of the factors that influence this characteristic peak, such as resonance, inductive effects, and hydrogen bonding, is essential for accurate spectral interpretation. By combining experimental data with a sound theoretical framework, researchers can confidently identify and characterize these important compounds in various scientific and industrial applications.

References
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Mystic chemistry classes. (2021, April 7). IR Spectroscopy - Factors affecting position of carbonyl stretching frequency [Video]. YouTube. [Link]

  • Jakubke, H.-D., & Sewald, N. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Furer, V. L. (1998). Hydrogen bonding in ethyl carbamate studied by IR spectroscopy. Journal of Molecular Structure, 449(1-2), 53–59. [Link]

  • Singh, P., & Singh, K. N. (2015). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical and Pharmaceutical Research, 7(10), 45-51.
  • Sánchez-Cortes, S., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 11(15), 2288. [Link]

  • Wojciechowska, I., et al. (2022). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B, 126(43), 8753–8764. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Lee, J. Y., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2− Complexes. The Journal of Physical Chemistry Letters, 11(13), 5133–5139. [Link]

  • Chow, P. S., et al. (2012). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels, 26(8), 5048–5056. [Link]

  • Balouch, A., et al. (2024). FTIR-ATR spectra for reference materials of (a) ammonium carbamate, (b) biuret, and (c) urea in comparison to the spectrum for (d) synthesized Blue Urea [Image].
  • Boukous, I., et al. (2023). FT-IR absorption bands in CA carbamate (CA-P1, CA-P2) [Image].
  • Lachenmeier, D. W., et al. (2005). Rapid Screening for Ethyl Carbamate in Stone-Fruit Spirits Using FTIR Spectroscopy and Chemometrics. Analytical and Bioanalytical Chemistry, 382(5), 1439–1447. [Link]

  • Vehviläinen, M., et al. (2015). FT-IR spectra of native cellulose (a), cellulose carbamates with 1.1 N%... [Image].
  • Morita, S., & Hamaguchi, H. O. (2004). Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations. The Journal of Chemical Physics, 121(1), 359–367. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
  • Manaka, Y., et al. (2020). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... [Image].
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Chemistry with Dr. R. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect [Video]. YouTube. [Link]

  • UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

TLC Visualization Methods for Primary Amine Carbamates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Carbamate Challenge

Primary amine carbamates (


), such as those protected with Boc  (tert-butyloxycarbonyl), Cbz  (benzyloxycarbonyl), or Fmoc  (fluorenylmethyloxycarbonyl), present a distinct visualization challenge in Thin Layer Chromatography (TLC).

Unlike free amines, the nitrogen atom in a carbamate is conjugated with the carbonyl group. This electron delocalization reduces the nitrogen's nucleophilicity and basicity, rendering standard amine stains like neutral Ninhydrin ineffective at room temperature.

To visualize these species, researchers must employ one of two strategies:

  • In-situ Deprotection: Forcing the release of the free amine directly on the silica plate (e.g., Modified Ninhydrin).

  • N-Halogenation: Exploiting the remaining N-H acidity to form reactive N-halo species (e.g., Chlorine/Tolidine).

This guide compares these methodologies, providing optimized protocols and mechanistic insights to ensure reproducible detection.

Part 2: Primary Visualization Methodologies

Method A: The Modified Ninhydrin Protocol (Thermolytic Cleavage)

Best for: Boc-protected amines and acid-labile carbamates.

Standard ninhydrin reagents detect free amines via the formation of "Ruhemann’s Purple." Carbamates do not react unless the protecting group is first removed. This method utilizes heat and acid to cleave the carbamate in situ.

Mechanism[1]
  • Hydrolysis/Thermolysis: High temperature (

    
    C) and acid catalyze the loss of the carbamate group (e.g., Boc decomposes to isobutylene and 
    
    
    
    ).
  • Condensation: The liberated primary amine reacts with ninhydrin to form the chromophore.

Optimized Protocol
  • Preparation: Dissolve 1.5 g Ninhydrin in 100 mL of n-butanol . Add 3.0 mL of glacial acetic acid . (The acid is critical for catalyzing deprotection).

  • Application: Dip the developed, dried TLC plate into the solution.

  • Development: Heat the plate using a heat gun at high setting (approx. 200°C) .

    • Note: Standard hot plates (100°C) are often insufficient for Boc cleavage. A heat gun allows localized high-temperature spikes.

  • Result: Boc-amines appear as red-violet spots on a white background.

Expert Tip: If spots are faint, expose the plate to HCl fumes (hold over an open conc. HCl bottle) for 10 seconds before dipping in ninhydrin to accelerate deprotection.

Method B: The Chlorine-Redox Method (The "Gold Standard")

Best for: All carbamates (Boc, Cbz, Fmoc), amides, and ureas. High sensitivity.

This method is chemically superior for stable carbamates (like Cbz) that resist thermal deprotection. It relies on the conversion of the amide N-H bond to a reactive N-Cl bond.

Mechanism[1]
  • Chlorination: The N-H bond reacts with chlorine gas (

    
    ) or tert-butyl hypochlorite to form an N-chloro carbamate (
    
    
    
    ).
  • Redox Detection: The N-chloro species acts as an oxidizing agent. When treated with an indicator (o-Tolidine or Starch-Iodide), it oxidizes the indicator to a colored complex.

Optimized Protocol (The "Greener" Starch-Iodide Variant)

Note: Historically, o-Tolidine was used, but it is carcinogenic. The Starch-Iodide variant is safer and equally effective.

  • Chlorination Step:

    • Place the dry TLC plate in a glass chamber containing a beaker with 10 mL of 1% KMnO4 and 10 mL of 10% HCl . (Generates

      
       gas).
      
    • Leave for 5–10 minutes.

    • CRITICAL: Remove the plate and air-dry in a fume hood for at least 15 minutes. You must remove all adsorbed free

      
       from the silica, or the entire background will turn black.
      
  • Stain Preparation:

    • Mix equal volumes of 1% aqueous starch and 1% aqueous Potassium Iodide (KI) .

  • Application: Spray the plate lightly with the Starch-Iodide mixture.

  • Result: Carbamates appear as blue/black spots (Iodine-Starch complex) against a white background.

Method C: Phosphomolybdic Acid (PMA)

Best for: General screening, lipids, and non-UV active backbones.

PMA is a universal oxidizing stain.[2] It reduces to "Molybdenum Blue" in the presence of oxidizable organic matter. While effective, it lacks the specificity of the Chlorine method.

Protocol
  • Preparation: Dissolve 10 g Phosphomolybdic acid in 100 mL Ethanol .

  • Application: Dip the plate.

  • Development: Heat at 150°C until spots appear.

  • Result: Dark green/blue spots on a light green background.

Part 3: Comparative Analysis

The following table summarizes the performance characteristics of the three methods for primary amine carbamates.

FeatureModified NinhydrinChlorine-Redox (Starch/Tolidine)PMA (Phosphomolybdic Acid)
Primary Target Free Amines (requires deprotection)N-H bonds (Amides, Carbamates, Ureas)General Organic Compounds
Sensitivity Medium (Dependent on deprotection)High (Nanogram range)Medium
Selectivity High (Specific to amines)High (Specific to N-H)Low (Universal Oxidizer)
Boc Detection Good (with high heat)ExcellentGood
Cbz/Fmoc Detection Poor (Hard to deprotect on plate)Excellent Good
Destructive? YesYesYes
Safety Profile Moderate (Acidic/Flammable)Low (Chlorine gas hazard)High (Standard lab safety)

Part 4: Visualization & Logic

Figure 1: Decision Matrix for Stain Selection

Caption: Logical workflow for selecting the optimal TLC stain based on carbamate protecting group stability.

StainSelection Start Select Stain for Primary Amine Carbamate CheckUV Is the molecule UV Active? Start->CheckUV UVYes Use UV (254 nm) (Non-destructive) CheckUV->UVYes Yes UVNo Check Protecting Group CheckUV->UVNo No Boc Acid Labile (e.g., Boc) UVNo->Boc Stable Acid Stable (e.g., Cbz, Fmoc, Acetyl) UVNo->Stable Ninhydrin Modified Ninhydrin (Requires High Heat/Acid) Boc->Ninhydrin Primary Choice Chlorine Chlorine-Redox Method (Starch-Iodide/Tolidine) Boc->Chlorine High Sensitivity Stable->Chlorine Primary Choice PMA PMA Stain (General Backup) Stable->PMA Alternative

Figure 2: Mechanism of the Chlorine-Redox Reaction

Caption: Chemical pathway of the Chlorine-Starch-Iodide detection method for carbamates.

ChlorineMechanism Carbamate Carbamate (R-NH-CO-OR') NChloro N-Chloro Carbamate (R-N(Cl)-CO-OR') Carbamate->NChloro Chlorination Cl2 Chlorine Source (Cl2 gas or tBuOCl) Cl2->NChloro I2 Iodine (I2) + Starch NChloro->I2 Redox (Oxidation of I-) Iodide Iodide (I-) from Starch/KI Iodide->I2 Color Blue-Black Complex I2->Color Complexation

Part 5: References

  • University of Rochester, Department of Chemistry. "TLC Stains and Dips." Laboratory Resources.[3] [Link]

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." Organic Chemistry Lab Techniques. [Link]

  • EPFL (École Polytechnique Fédérale de Lausanne). "TLC Visualization Reagents." School of Basic Sciences. [Link]

  • Reach Devices. "TLC Stains: Recipes and Mechanisms." Chromatography Resources. [Link]

Sources

Safety Operating Guide

2-aminoethyl N,N-dimethylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 2-Aminoethyl N,N-Dimethylcarbamate CAS: 1268359-38-1 (Free Base), 1955548-49-8 (Hydrochloride Salt)

Executive Summary & Chemical Identity

2-Aminoethyl N,N-dimethylcarbamate is a specialized organic building block primarily used in medicinal chemistry and drug development. Structurally, it combines a primary amine (


) with a dimethylcarbamate ester moiety.

Due to the presence of the carbamate functional group—a structural motif common in both pharmaceuticals (e.g., cholinergics) and pesticides (e.g., carbaryl)—this compound must be managed as a potential cholinesterase inhibitor and a basic corrosive . Standard laboratory disposal via sanitary sewer is strictly prohibited due to aquatic toxicity risks and regulatory non-compliance.

Chemical Profile:

Property Detail
Chemical Name 2-Aminoethyl N,N-dimethylcarbamate
CAS Number 1268359-38-1 (Free Base) / 1955548-49-8 (HCl Salt)

| Molecular Formula |


 |
| Functional Groups  | Primary Amine (Basic/Irritant), Carbamate Ester (Toxic/Reactive) |
| Primary Hazard  | Acute Toxicity  (Oral/Dermal), Skin Corrosion/Irritation  (Category 1B/2) |

Hazard Identification & Pre-Disposal Safety

Before initiating disposal, you must validate the specific hazard profile based on the compound's functional groups. This protocol treats the substance as a Toxic Organic Base .

Mechanism of Hazard[3][4][5][6]
  • Carbamate Moiety: Carbamates can reversibly inhibit acetylcholinesterase (AChE). While "N,N-dimethyl" analogs are generally less potent than N-methyl carbamates, they must be treated as neurotoxins until toxicological data proves otherwise [1].

  • Primary Amine: The ethylamine chain confers basicity (

    
    ), making the substance corrosive to mucosal membranes and incompatible with strong acids [2].
    
PPE Requirements
  • Respiratory: NIOSH-approved N95 (for solids) or organic vapor cartridge respirator (if in solution/volatile).

  • Dermal: Double nitrile gloves (0.11 mm min. thickness).

  • Ocular: Chemical splash goggles.

Waste Segregation & Classification Protocol

Proper segregation is the single most critical step to prevent dangerous incompatibilities (e.g., exothermic acid-base reactions).

Decision Matrix: Waste Stream Selection

WasteSegregation Start Waste Material: 2-Aminoethyl N,N-dimethylcarbamate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid ActionSolid Segregate as: TOXIC SOLID, ORGANIC (Lab Pack) Solid->ActionSolid Place in Wide-Mouth Jar SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (DCM, MeOH, DMSO) SolventCheck->Organic ActionAq ADJUST pH > 10 Segregate as: BASIC AQUEOUS WASTE Aqueous->ActionAq Do NOT Acidify ActionOrg Segregate as: FLAMMABLE/TOXIC SOLVENT WASTE Organic->ActionOrg No Halogen Check

Figure 1: Decision matrix for segregating 2-aminoethyl N,N-dimethylcarbamate waste streams.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance)
  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic Solid, Organic, Basic" .

  • Protocol:

    • Transfer solid waste into the container using a disposable spatula.

    • Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.

    • Wipe the exterior of the container with a damp paper towel; dispose of the towel in the same container.

    • Final Disposal: Transfer to EHS/Waste Management for Incineration . High-temperature incineration (

      
      ) is required to thermally decompose the carbamate linkage [3].
      
Scenario B: Liquid Waste (Reaction Mixtures)
  • Organic Solvents (DCM, Methanol, Ethyl Acetate):

    • Collect in a dedicated "Organic Waste" carboy.

    • Ensure the carboy is compatible with bases (avoid aluminum containers if pH is high).

    • Critical Check: If the solution contains halogenated solvents (DCM/Chloroform), use the "Halogenated Waste" stream.

  • Aqueous Solutions:

    • Do not pour down the drain.[1][2]

    • Adjust pH to 10-11 using NaOH if necessary to keep the amine in its free base form (preventing volatility of acid byproducts, though less relevant for this salt).

    • Collect in "Basic Aqueous Waste" container.

Scenario C: Empty Containers
  • Triple Rinse Rule: Containers that held P-listed or acutely toxic chemicals must be triple-rinsed with a solvent capable of dissolving the residue (e.g., ethanol or methanol) [4].

  • Rinsate Disposal: The rinsate (solvent wash) must be disposed of as Scenario B (Liquid Waste) . It cannot be discarded down the drain.[1][2]

  • Defacing: Deface the label and mark as "Empty" before disposing of the glass/plastic in standard lab trash (unless local regulations require glass recycling for chemically contaminated glass).

Spill Management Protocol

In the event of a spill, immediate action is required to prevent exposure and environmental release.

Spill Response Workflow:

  • Isolate: Evacuate the immediate area (10 ft radius). Post "Do Not Enter" signage.

  • Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat).[2]

  • Contain:

    • Solid Spill: Cover with a damp paper towel to prevent dust generation.

    • Liquid Spill: Surround with absorbent boom or vermiculite.

  • Neutralize/Clean:

    • Since the compound is basic, use a citric acid-based neutralizer or a commercial solvent absorbent (e.g., Solusorb®).

    • Note: Avoid strong mineral acids which may cause violent splattering.

  • Collect: Scoop absorbed material into a hazardous waste bag/pail. Label as "Spill Debris - Toxic/Corrosive" .

Regulatory Compliance (RCRA & EPA)

  • RCRA Classification: While this specific CAS is likely not explicitly "P-listed" or "U-listed" (due to being a research chemical), it falls under the "Characteristic Waste" definition if it exhibits toxicity or corrosivity.

  • Generator Status: You must characterize the waste based on process knowledge.

    • Waste Code Assignment (Recommendation):

      • D002 (Corrosive) - If pH

        
         12.5 (unlikely unless in strong solution).
        
      • D001 (Ignitable) - If in flammable solvent.

      • Default: Manage as Non-RCRA Regulated Hazardous Waste (if no specific code applies) but mandate incineration due to biological activity.

References

  • PubChem. (n.d.).[3][4][5] Compound Summary for CID 21904494 (Carbamate derivatives). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Hazardous Waste Pharmaceuticals.[6] Retrieved from [Link]

  • Code of Federal Regulations. (2024). 40 CFR § 261.7 - Residues of hazardous waste in empty containers. Electronic Code of Federal Regulations. Retrieved from [Link][7][1][4][8]

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。